3-bromo-6-(difluoromethoxy)-2-methylpyridine
Description
Structure
3D Structure
Properties
CAS No. |
1332886-01-7 |
|---|---|
Molecular Formula |
C7H6BrF2NO |
Molecular Weight |
238.03 g/mol |
IUPAC Name |
3-bromo-6-(difluoromethoxy)-2-methylpyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-5(8)2-3-6(11-4)12-7(9)10/h2-3,7H,1H3 |
InChI Key |
QSDJDZPHSSWEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 6 Difluoromethoxy 2 Methylpyridine
Regioselective Synthesis of the Pyridine (B92270) Core with Targeted Substituents
The foundational step in the synthesis of 3-bromo-6-(difluoromethoxy)-2-methylpyridine is the construction of the pyridine ring with the desired 2-methyl and 3-bromo substituents in a regioselective manner.
Construction of Substituted Pyridine Ring Systems
The assembly of polysubstituted pyridines often relies on condensation reactions or cycloadditions. Modern approaches have focused on transition-metal-catalyzed methods to achieve high regioselectivity. One such powerful strategy involves the Rh(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes. nih.gov This method is particularly effective for producing 6-substituted pyridines with high regioselectivity. nih.gov The reaction proceeds through a C-H activation mechanism, followed by alkene insertion and a C-N bond formation/N-O bond cleavage process. nih.gov The choice of the O-substituent on the oxime is critical; for instance, O-pivaloyl oximes have been shown to be superior to O-acetyl or O-methyl derivatives in directing the reaction towards pyridine formation rather than isoxazole (B147169) cyclization. nih.gov
Another versatile approach is the palladium-catalyzed synthesis of 2,3,6-trisubstituted pyridines from readily available isoxazolinones and vinylketones. nih.gov This protocol involves a Pd(II)-catalyzed C-regioselective 1,4-addition followed by a Pd(0)-catalyzed transformation, which is thought to proceed via a vinylnitrene-Pd intermediate. nih.gov These methods provide a robust framework for establishing the core 2,3,6-substitution pattern of the target molecule.
Methodologies for Installing Methyl and Bromine Substituents on the Pyridine Ring
With the pyridine core established, the next critical step is the specific installation of the methyl group at the C2 position and the bromine atom at the C3 position. A common strategy involves starting with a pre-functionalized precursor. For instance, the synthesis can commence from a substituted aniline. A patent has described the synthesis of various bromo- and chloro-substituted methylanilines, which can serve as versatile starting materials. googleapis.com
Direct bromination of a 2-methylpyridine (B31789) precursor is another viable route. However, electrophilic aromatic substitution on the pyridine ring can be challenging and often leads to a mixture of products. Therefore, regiocontrol is paramount. A patent details a preparation method for 3-amino-2-bromo-6-methylpyridine starting from 3-amino-6-methylpyridine. google.com The amino group can then be removed via diazotization to yield the desired 3-bromo-2-methylpyridine (B185296) core.
Strategies for Difluoromethoxylation at the C6 Position
The introduction of the difluoromethoxy group (-OCF₂H) is a key transformation that imparts unique electronic properties to the molecule, often enhancing its metabolic stability and bioavailability. This group is typically installed at a late stage of the synthesis, targeting the C6 position of the pre-formed 3-bromo-2-methylpyridine core. The primary strategies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and radical-mediated approaches.
Nucleophilic Aromatic Substitution (SNAr) Routes for Difluoromethoxy Introduction
The SNAr pathway is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. For this strategy to be effective, a suitable leaving group, typically a halide, must be present at the target position (C6). Therefore, a precursor such as 3-bromo-6-chloro-2-methylpyridine (B163948) would be an ideal substrate. The electron-withdrawing nature of the pyridine nitrogen and the other substituents activates the C6 position towards nucleophilic attack.
The reactivity of halogens in SNAr reactions on heteroaromatics can vary. Studies on 6-halopurine nucleosides have shown the reactivity order to be F > Br > Cl > I with certain nucleophiles, although this can change depending on the nucleophile and reaction conditions. researchgate.net The difluoromethoxide anion (⁻OCF₂H) or a synthetic equivalent would act as the nucleophile. The generation of this anion and the optimization of reaction conditions are crucial for a successful SNAr difluoromethoxylation. While specific examples for the direct difluoromethoxylation of a 3-bromo-6-halopyridine are not abundant in the literature, the general principles of SNAr on halopyridines are well-established. researchgate.net
A European patent describes the reaction of chloropyridines with potassium fluoride (B91410) to replace chlorine with fluorine, highlighting the feasibility of halide exchange on the pyridine ring. googleapis.com This suggests that a similar displacement with a difluoromethoxy source is plausible.
Radical-Mediated Difluoromethoxylation Approaches
An increasingly popular alternative to nucleophilic substitution is the use of radical-mediated reactions for C-H functionalization. These methods offer the advantage of not requiring a pre-installed leaving group at the target position. The direct C-H difluoromethoxylation of (hetero)arenes can be achieved using photoredox catalysis. researchgate.net
This approach typically involves the generation of a difluoromethoxyl radical (•OCF₂H) from a suitable precursor. This radical can then add to the electron-deficient pyridine ring. For pyridines, this radical addition often shows a preference for the positions ortho to the nitrogen atom. researchgate.net The reaction conditions, including the choice of photocatalyst, oxidant, and solvent, are critical for achieving high efficiency and regioselectivity. researchgate.net
The development of shelf-stable radical difluoromethoxylating reagents has significantly advanced this field. tandfonline.com For instance, pyridine N-oxides can be utilized as precursors for such reagents. tandfonline.com While this method is powerful for C-H functionalization, controlling the regioselectivity on a trisubstituted pyridine like 3-bromo-2-methylpyridine would be a key challenge to address.
Optimization of Fluorination and Difluoromethoxylation Conditions
The success of any synthetic route hinges on the careful optimization of reaction conditions. For the difluoromethoxylation step, whether proceeding via an SNAr or radical pathway, several parameters must be considered to maximize yield and minimize side reactions.
In SNAr reactions, the choice of solvent, base, and temperature is critical. Aprotic polar solvents like DMF or DMSO are commonly used to facilitate the reaction. The nature of the counter-ion for the difluoromethoxide source can also influence reactivity.
For radical-mediated processes, the optimization would focus on the photocatalyst, light source, and any additives. A screening of different photocatalysts and reaction conditions is often necessary to find the optimal system for a specific substrate. acs.org The table below summarizes a typical optimization of reaction conditions for a nickel-catalyzed reaction, illustrating the systematic approach required.
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ni(PPh₃)₂Cl₂ | L1 | Na₂CO₃ | THF | 59 |
| 2 | NiBr₂·DME | L1 | Na₂CO₃ | THF | 50 |
| 3 | Ni(acac)₂ | L1 | Na₂CO₃ | THF | 44 |
| 15 | Ni(PPh₃)₂Cl₂ | L1 | Na₂CO₃ | 1,4-dioxane | - |
| 16 | Ni(PPh₃)₂Cl₂ | L1 | Na₂CO₃ | DME | - |
| 17 | Ni(PPh₃)₂Cl₂ | L1 | Na₂CO₃ | DMA | - |
| 18 | Ni(PPh₃)₂Cl₂ | L1 | Na₂CO₃ | CH₃CN | 68 |
This table illustrates a general optimization process for a nickel-catalyzed reaction, showcasing how changes in catalyst, solvent, and other parameters can affect the reaction yield. Adapted from a study on nickel-catalyzed carbonylative cyclization. acs.org
The following table presents a selection of substituted pyridines synthesized using a Rh(III)-catalyzed regioselective method, demonstrating the scope of this approach for creating functionalized pyridine cores.
| Entry | Oxime Ester | Alkene | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1a | Ethyl acrylate | 3aa | 65 |
| 2 | 1b | Ethyl acrylate | 3ba | 75 |
| 3 | 1c | Ethyl acrylate | 3ca | 85 |
| 4 | 1d | Ethyl acrylate | 3da | 91 |
| 5 | 1e | Ethyl acrylate | 3ea | 72 |
| 6 | 1f | Ethyl acrylate | 3fa | 88 |
| 7 | 1g | Ethyl acrylate | 3ga | 80 |
| 8 | 1h | Ethyl acrylate | 3ha | 45 |
Yields of substituted pyridines from the reaction of various O-pivaloyl ketoximes and ethyl acrylate. Adapted from a study on Rh(III)-catalyzed pyridine synthesis. nih.gov
Targeted Bromination at the C3 Position
Achieving selective bromination at the C3 position of a 2-methyl-6-(difluoromethoxy)pyridine precursor is a key challenge due to the electronic nature of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the C3 and C5 positions. However, the presence of other substituents significantly influences this selectivity.
Electrophilic Bromination Techniques for Pyridine Derivatives
Electrophilic aromatic substitution on the electron-deficient pyridine ring typically requires harsh conditions or activation of the ring. For a 2,6-disubstituted pyridine, the C3 and C5 positions are the most likely sites for electrophilic attack.
Common electrophilic brominating agents include bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide. nih.govyoutube.com The reaction conditions, such as solvent and temperature, play a crucial role in the outcome and selectivity. youtube.com For instance, the bromination of pyridine itself often requires high temperatures and can lead to a mixture of products, with 3-bromopyridine (B30812) being a major component. youtube.com The presence of an activating group can facilitate the reaction, but the difluoromethoxy group at C6 is electron-withdrawing, further deactivating the ring.
Catalysts can sometimes enhance reactivity and selectivity. youtube.com However, direct bromination of the 2-methyl-6-(difluoromethoxy)pyridine precursor would likely require forceful conditions, potentially leading to low yields and side products. An alternative is the activation of the pyridine ring by conversion to its N-oxide. This makes the ring more susceptible to electrophilic attack, particularly at the C2 and C6 positions, but can also influence C3/C5 reactivity. tcichemicals.com
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Bromine (Br₂) | Oleum/H₂SO₄, high temp. | Readily available | Harsh conditions, low selectivity, corrosive |
| N-Bromosuccinimide (NBS) | Acid catalyst, various solvents | Milder than Br₂, easier to handle | Can require radical initiators for other pathways |
| Pyridine hydrobromide perbromide | Acetic acid, 90 °C | Solid reagent, safer than liquid Br₂ | Can have moderate yields |
Directed Metalation and Subsequent Halogenation Strategies
Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to electrophilic substitution for functionalizing pyridine rings. clockss.orgznaturforsch.com This strategy involves the use of a directing metalating group (DMG) that coordinates to a strong base (typically an organolithium reagent like LDA, nBuLi, or LiTMP), leading to deprotonation at an adjacent position. clockss.orguwindsor.ca The resulting organometallic intermediate is then quenched with an electrophile, in this case, a bromine source.
For the synthesis of this compound, a suitable precursor would be 2-methyl-6-(difluoromethoxy)pyridine. The substituents already present can act as directing groups. The C2-methyl group can direct metalation to the C3 position. The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous ether solvent like THF. clockss.org Hindered bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred to prevent nucleophilic addition to the pyridine ring. clockss.orguwindsor.ca
Once the C3-lithiated intermediate is formed, it can be treated with a variety of electrophilic bromine sources, such as liquid bromine (Br₂), 1,2-dibromoethane, or hexabromoethane, to install the bromine atom with high precision. clockss.org This method avoids the harsh conditions of electrophilic bromination and offers excellent control over regiochemistry. znaturforsch.comnih.gov
| Base | Directing Group | Electrophile (Bromine Source) | Key Features |
| LDA (Lithium diisopropylamide) | C2-Methyl | Br₂, C₂H₄Br₂, C₂Br₆ | High regioselectivity, avoids nucleophilic attack |
| nBuLi / LiDMAE | C6-Alkoxy | Br₂, C₂H₄Br₂, C₂Br₆ | Can alter regioselectivity, enhanced basicity |
| LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) | C2-Methyl | Br₂, C₂H₄Br₂, C₂Br₆ | Very hindered base, prevents side reactions |
Controlled Methyl Group Functionalization at the C2 Position
The methyl group at the C2 position of the pyridine ring (an α-picoline derivative) exhibits enhanced acidity due to the electron-withdrawing effect of the ring nitrogen. This allows for its deprotonation with strong bases to form a nucleophilic intermediate, which can then be reacted with various electrophiles. esciencesspectrum.com
This C(sp³)-H functionalization is a valuable tool for introducing further complexity into the molecule. esciencesspectrum.com Strong bases like n-butyllithium (nBuLi), sodium amide (NaNH₂), or LDA can be used to generate the corresponding carbanion. esciencesspectrum.com This nucleophile can then participate in reactions such as alkylation, acylation, or condensation with carbonyl compounds. While not directly part of the synthesis of the title compound's core structure, this reactivity is crucial for creating derivatives or for use in multi-step synthetic sequences where the methyl group is modified. nih.govbiu.ac.il Lewis acid catalysis has also been shown to promote the direct addition of 2-methyl azaarenes to electrophiles like enones. esciencesspectrum.com
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability
When comparing potential synthetic routes to this compound, a clear trade-off emerges between directness and control.
Route 1: Electrophilic Bromination: This approach is conceptually simple but suffers from significant drawbacks. The electron-deficient nature of the pyridine ring, exacerbated by the C6-difluoromethoxy group, would likely result in low yields. More importantly, achieving exclusive bromination at C3 over C5 would be challenging, leading to purification issues. The harsh conditions often required are also not ideal for scalability or for substrates with sensitive functional groups.
Route 2: Directed Metalation: This strategy offers superior control and selectivity. znaturforsch.com By using the C2-methyl group to direct lithiation to the C3 position, the bromine atom can be installed with near-perfect regioselectivity. The reactions are typically high-yielding and proceed under milder conditions (low temperature) than electrophilic bromination. clockss.org However, this method requires stoichiometric use of strong, pyrophoric organolithium bases and strict anhydrous conditions, which can pose challenges for large-scale industrial synthesis. beilstein-journals.org The need for cryogenic temperatures also adds to the cost and complexity of scaling up.
| Feature | Electrophilic Bromination | Directed ortho-Metalation (DoM) |
| Selectivity | Moderate to low; risk of isomers | Excellent; highly regioselective |
| Efficiency (Yield) | Often low to moderate | Generally high |
| Reaction Conditions | Harsh (high temp, strong acid) | Mild (low temperature) |
| Scalability | Potentially difficult due to harshness and selectivity issues | Challenging due to cryogenic needs and pyrophoric reagents |
| Reagent Cost/Safety | Inexpensive but hazardous reagents (Br₂) | More expensive and hazardous reagents (organolithiums) |
Green Chemistry Principles and Sustainable Synthesis Pathways
Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. ijarsct.co.innih.gov Several strategies can be considered to make the synthetic routes more sustainable.
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times, increase yields, and reduce the formation of byproducts in the synthesis of pyridine derivatives. ijarsct.co.innih.gov This technique could potentially be applied to steps like the introduction of the difluoromethoxy group or even certain bromination protocols, reducing energy consumption compared to conventional heating.
Catalysis: Employing catalytic methods instead of stoichiometric reagents is a core principle of green chemistry. While the DoM route relies on stoichiometric strong bases, research into catalytic C-H activation and functionalization could provide a more sustainable long-term alternative.
Solvent Choice: Traditional syntheses often use hazardous and volatile organic solvents. Exploring greener solvents or even solvent-free reaction conditions can significantly improve the environmental profile of a synthesis. rasayanjournal.co.inresearchgate.net For instance, mechanochemistry (ball milling) represents an innovative approach to solvent-free reactions. ijarsct.co.in
Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, offer high atom economy and procedural simplicity. nih.govrasayanjournal.co.in Designing an MCR to construct the substituted pyridine core would be an advanced but highly sustainable approach. While a direct MCR for the title compound may not be established, it represents a frontier in green synthetic design. researchgate.net
By integrating these principles, the synthesis of this compound can be optimized not only for efficiency and selectivity but also for environmental sustainability. rasayanjournal.co.in
Chemical Reactivity and Transformation Pathways of 3 Bromo 6 Difluoromethoxy 2 Methylpyridine
Reactions at the Bromine-Substituted C3 Position
The carbon-bromine bond at the C3 position is the primary site for synthetic modification of 3-bromo-6-(difluoromethoxy)-2-methylpyridine. This section explores the principal reaction pathways involving this functionality.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing new carbon-carbon bonds, and the bromine atom on the pyridine (B92270) ring serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming C-C bonds, coupling an organic halide with an organoboron compound. thieme-connect.de For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl and alkyl groups at the C3 position. The reaction is tolerant of many functional groups and typically proceeds with high yields. acs.org
The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or its ester derivative in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. thieme-connect.de A variety of palladium sources, such as Pd(OAc)₂ or Pd(PPh₃)₄, can be used in combination with phosphine (B1218219) ligands to facilitate the reaction. acs.org The choice of base, ligand, and solvent is crucial for optimizing the reaction conditions and achieving high yields.
| Boron Reagent | Catalyst/Ligand | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Ethanol/Water | Good to Excellent |
| Potassium Phenyltrifluoroborate | Pd(OAc)₂ | - | Aqueous Media | High |
| Alkylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Dioxane/Water | Good |
| Heteroarylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | Good to Excellent |
The Sonogashira coupling provides a reliable method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, this pathway allows for the direct attachment of alkyne moieties, which are valuable synthetic intermediates.
The reaction mechanism involves the palladium-catalyzed activation of the C-Br bond and a copper-acetylide intermediate. This method is compatible with a wide range of functional groups on both the alkyne and the pyridine ring. Studies on related 3-bromopyridine derivatives show that catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a copper(I) iodide (CuI) salt in a solvent system such as THF and triethylamine (B128534) (Et₃N) are effective.
| Bromopyridine Substrate | Alkyne Partner | Catalyst System | Solvent/Base | Yield |
|---|---|---|---|---|
| 6-bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | THF / Et₃N | High |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF / Et₃N | 94% |
| 2-Amino-3-bromopyridine | 1-Ethynyl-4-propylbenzene | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF / Et₃N | 92% |
| 2-Amino-3-bromopyridine | 4-Biphenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF / Et₃N | 96% |
Other palladium-catalyzed reactions offer alternative pathways for C-C bond formation at the C3 position.
Stille Coupling: This reaction involves the coupling of an organic halide with an organotin compound (organostannane). The Stille reaction is known for its tolerance of a wide variety of functional groups, although a significant drawback is the toxicity of the tin reagents. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net
Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction is a powerful method for vinylation. The parent compound, 3-bromopyridine, has been frequently used as a substrate in Heck reactions, suggesting this pathway is viable for this compound. nih.govgoogleapis.com
Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic coupling partner. acs.org Organozinc compounds are more reactive than their corresponding organoboron and organotin counterparts, which can allow for reactions to occur under milder conditions. google.com The reaction has a broad scope, and palladium or nickel catalysts can be employed. acs.orgrsc.org The coupling of 2-bromopyridine (B144113) with organozinc reagents has been demonstrated, indicating the feasibility of this reaction for other bromopyridine isomers. acs.org
Nucleophilic Displacement Reactions of Bromine
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C3 position of the pyridine ring is generally disfavored. The reactivity of halopyridines towards nucleophiles is highly dependent on the position of the halogen. The 2- and 4-positions are activated towards nucleophilic attack because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative ring nitrogen atom through resonance. nih.gov
When a nucleophile attacks the C3 position, the resulting anionic intermediate has no resonance structure that places the negative charge on the nitrogen. nih.gov This lack of stabilization makes the intermediate significantly higher in energy, thus impeding the reaction. Consequently, harsh reaction conditions or alternative mechanistic pathways are typically required to achieve substitution at this position. One such alternative involves the formation of a highly reactive 3,4-pyridyne intermediate under strong basic conditions, which is then trapped by a nucleophile. researchgate.netorganic-chemistry.orgnih.gov
Reductive Debromination and Hydrogenolysis Studies
The removal of the bromine atom to yield the parent 6-(difluoromethoxy)-2-methylpyridine can be accomplished through reductive debromination. This transformation is a type of hydrogenolysis, where a C-Br bond is cleaved and replaced with a C-H bond.
Catalytic hydrogenation is a common and effective method for this process. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can efficiently remove the bromine atom. researchgate.netresearchgate.net This method is often chemoselective, allowing for the reduction of the C-Br bond in the presence of other reducible functional groups under neutral conditions. researchgate.netresearchgate.net Studies on 3-bromoquinoline, a related N-heterocycle, have shown that selective C-Br bond cleavage can be achieved without saturation of the aromatic ring system. researchgate.net
Alternative methods include catalytic transfer hydrogenation, which uses a hydrogen donor molecule like sodium formate (B1220265) or isopropanol (B130326) instead of hydrogen gas. organic-chemistry.org Additionally, photoredox catalysis offers a modern, mild approach for the hydrodebromination of aryl bromides. acs.org
Reactivity and Stability of the Difluoromethoxy Group at the C6 Position
Transformations Involving the Fluorine Atoms
The carbon-fluorine bond is exceptionally strong, rendering the fluorine atoms of the difluoromethoxy group generally unreactive under standard synthetic conditions. Displacement of the fluorine atoms through nucleophilic substitution is highly unlikely. However, under harsh reductive conditions, cleavage of the C-F bonds could potentially occur, though such transformations are not common. The stability of this group is a desirable feature in medicinal chemistry, as it often imparts metabolic resistance to drug candidates.
Influence of Difluoromethoxy Group on Pyridine Ring Reactivity
The difluoromethoxy group is a moderate electron-withdrawing substituent, exerting its influence through both inductive and resonance effects. This electron-withdrawing nature deactivates the pyridine ring towards electrophilic aromatic substitution, making reactions such as nitration or Friedel-Crafts acylation challenging. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr). The primary leaving group for such reactions would be the bromine atom at the C3 position. The presence of the -OCF₂H group at C6 would further facilitate nucleophilic attack at the C3 and C5 positions.
Chemical Modifications of the Methyl Group at the C2 Position
Oxidation Reactions to Carboxyl or Aldehyde Derivatives
The methyl group of 2-methylpyridines can be oxidized to the corresponding carboxylic acid or aldehyde. This transformation is typically achieved using strong oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) is a classic reagent for the oxidation of alkyl side chains on aromatic rings to carboxylic acids. Selective oxidation to the aldehyde can be more challenging but may be accomplished using milder reagents or by protecting the nitrogen atom, for example, through N-oxidation.
Table 1: Potential Oxidation Reactions of the C2-Methyl Group
| Product | Reagents and Conditions |
| 3-bromo-6-(difluoromethoxy)pyridine-2-carboxylic acid | 1. KMnO₄, heat 2. H₃O⁺ |
| 3-bromo-6-(difluoromethoxy)pyridine-2-carbaldehyde | 1. N-oxidation (e.g., with m-CPBA) 2. Acetic anhydride, heat 3. Hydrolysis |
Deprotonation and Anionic Reactivity
The protons of the C2-methyl group are acidic due to the electron-withdrawing nature of the pyridine ring. This acidity allows for deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA), to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, enabling the elaboration of the methyl group into more complex side chains. The presence of the electron-withdrawing difluoromethoxy group at C6 is expected to further enhance the acidity of the C2-methyl protons.
Table 2: Representative Anionic Reactions of the C2-Methyl Group
| Electrophile | Product of Anionic Reaction |
| Alkyl halide (R-X) | 3-bromo-6-(difluoromethoxy)-2-ethylpyridine (for R=CH₃) |
| Aldehyde (RCHO) | 1-(3-bromo-6-(difluoromethoxy)pyridin-2-yl)ethanol (for R=CH₃) |
| Carbon dioxide (CO₂) | 2-(3-bromo-6-(difluoromethoxy)pyridin-2-yl)acetic acid |
Pyridine Nitrogen Atom Functionalization (N-Alkylation, N-Oxidation)
The lone pair of electrons on the pyridine nitrogen atom allows for its functionalization through reactions with electrophiles, leading to the formation of pyridinium (B92312) salts (N-alkylation) or pyridine N-oxides (N-oxidation).
N-Alkylation: The nitrogen atom can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding N-alkylpyridinium salt. The rate of this reaction will be influenced by the electronic nature of the substituents on the pyridine ring. The electron-withdrawing bromine and difluoromethoxy groups will decrease the nucleophilicity of the nitrogen atom, making N-alkylation slower compared to unsubstituted pyridine. However, the reaction is generally feasible under appropriate conditions, such as heating with the alkylating agent.
N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. The resulting N-oxide is a versatile intermediate. The N-oxide functionality activates the C2 and C6 positions towards nucleophilic attack and can also direct metallation to the C2 position. Furthermore, the N-oxide can be subsequently removed by reduction if desired. The electron-withdrawing substituents on the ring will also decrease the rate of N-oxidation.
Table 3: Pyridine Nitrogen Functionalization Reactions
| Reaction | Reagent | Product |
| N-Alkylation | Methyl iodide (CH₃I) | 3-bromo-6-(difluoromethoxy)-1,2-dimethylpyridin-1-ium iodide |
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide |
Mechanistic Investigations of Key Transformations
While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its reactivity in key transformations, such as palladium-catalyzed cross-coupling reactions, can be understood through well-established mechanistic principles for similar aryl and heteroaryl halides. The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, serves as an illustrative example of a transformation this compound would likely undergo. nih.gov The generally accepted mechanism for this reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org
The Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a well-defined process that begins with a palladium(0) catalyst. nih.gov
Oxidative Addition: This is often the rate-determining step of the catalytic cycle. libretexts.org The active Pd(0) catalyst, typically coordinated to ligands such as phosphines, reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. libretexts.orgchemrxiv.org The carbon-bromine bond is broken, and the aryl group and the bromide atom add to the palladium center. csbsju.edu For pyridine substrates, the high reactivity of the carbon-halogen bond adjacent to the nitrogen atom can be attributed to stereoelectronic stabilization of a nucleophilic displacement transition state. chemrxiv.org
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. youtube.com This process is typically facilitated by a base, which activates the organoboron compound. nih.gov Mechanistic studies on bromopyridines have led to the identification of transient intermediates in the transmetalation step. uab.catresearchgate.net For instance, a boronate ligand has been shown to coordinate to the palladium center through an oxygen atom. uab.cat There are different proposed pathways for transmetalation, and the exact mechanism can depend on the reaction conditions. nih.goved.ac.uk The formation of a palladium hydroxido complex that reacts with the neutral organoboron compound is one possibility under typical Suzuki-Miyaura conditions. researchgate.net
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex are coupled to form the new carbon-carbon bond of the final product. youtube.com This process regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. nih.gov For this step to occur, the two organic fragments must be positioned cis to each other on the palladium center. youtube.com The electronic properties and steric hindrance of the ligands and substrates can influence the rate of reductive elimination. rsc.org
Table 1: Key Mechanistic Steps in the Suzuki-Miyaura Cross-Coupling Reaction
| Step | Description | Key Intermediates |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. | Aryl-Pd(II)-Halide Complex |
| Transmetalation | The organic group from the organoboron reagent is transferred to the Pd(II) complex. | Aryl-Pd(II)-Aryl' Complex |
| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, forming the product and regenerating the Pd(0) catalyst. | Biaryl Product & Pd(0) Catalyst |
Influence of the Substituents on Reactivity
The substituents on the pyridine ring of this compound are expected to influence its reactivity in cross-coupling reactions. The electron-withdrawing nature of the difluoromethoxy group can affect the electron density of the pyridine ring, which in turn can influence the rate of oxidative addition. The position of the bromine atom at the 3-position, adjacent to the methyl group at the 2-position, may also introduce steric effects that could play a role in the approach of the palladium catalyst and subsequent steps in the catalytic cycle.
Table 2: Common Components in a Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Examples |
| Aryl Halide | Electrophilic coupling partner. | This compound |
| Organoboron Reagent | Nucleophilic coupling partner. | Phenylboronic acid, Alkylboronic esters |
| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | Stabilizes and tunes the reactivity of the palladium catalyst. | Triphenylphosphine (PPh₃), Buchwald ligands |
| Base | Activates the organoboron reagent for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Provides the medium for the reaction. | Toluene, Dioxane, DMF, Water |
3 Bromo 6 Difluoromethoxy 2 Methylpyridine As a Pivotal Synthetic Intermediate in Advanced Organic Synthesis Research
Role in the Synthesis of Complex Heterocyclic Systems
While specific examples detailing the use of 3-bromo-6-(difluoromethoxy)-2-methylpyridine in the synthesis of complex heterocyclic systems are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a key precursor in this domain. The bromine atom is strategically positioned for participation in a variety of powerful transition-metal-catalyzed cross-coupling reactions, which are instrumental in the construction of fused and polycyclic heterocyclic frameworks.
For instance, the bromine atom can readily undergo Suzuki-Miyaura coupling reactions with a wide range of boronic acids and esters, enabling the introduction of aryl, heteroaryl, or alkyl substituents. This methodology is a cornerstone in the synthesis of biaryl and hetero-biaryl systems, which are prevalent motifs in many biologically active molecules. Similarly, Buchwald-Hartwig amination reactions would allow for the facile introduction of nitrogen-based nucleophiles, leading to the formation of aminopyridine derivatives that can serve as precursors to more complex nitrogen-containing heterocycles. Other potential transformations include Sonogashira coupling for the introduction of alkyne moieties, Heck coupling for the formation of carbon-carbon double bonds, and various carbonylation reactions.
The difluoromethoxy group, while generally less reactive, can influence the regioselectivity of these reactions and modulate the electronic properties of the pyridine (B92270) ring, thereby affecting the reactivity and stability of the resulting heterocyclic systems. The methyl group can also be functionalized, for example, through oxidation or halogenation, to provide another point of diversification for the synthesis of more elaborate heterocyclic structures.
| Reaction Type | Potential Reactant | Potential Product Moiety | Application in Heterocycle Synthesis |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl-substituted Pyridine | Formation of bi- and poly-heterocyclic systems |
| Buchwald-Hartwig Amination | Amines, Amides, Carbamates | Aminopyridine Derivatives | Precursors for fused nitrogen heterocycles |
| Sonogashira Coupling | Terminal Alkynes | Alkynylpyridine Derivatives | Building blocks for alkynylated and cyclized heterocycles |
| Heck Coupling | Alkenes | Alkenylpyridine Derivatives | Synthesis of unsaturated heterocyclic systems |
Applications in Medicinal Chemistry Research (Focused on Synthetic Route Development)
The structural motifs present in this compound are of significant interest in medicinal chemistry. The difluoromethoxy group is a well-established bioisostere for a methoxy (B1213986) or a hydroxyl group, offering a unique combination of steric and electronic properties that can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.
As a synthetic intermediate, this compound provides a valuable scaffold for the development of novel drug candidates. The bromine atom allows for the strategic introduction of various pharmacophores through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). For example, coupling with complex boronic acids can lead to the synthesis of inhibitors of kinases, proteases, and other enzymes implicated in disease. The pyridine core itself is a common feature in many approved drugs, and its substitution pattern can be fine-tuned to optimize target binding and selectivity. The difluoromethoxy group can enhance metabolic stability by blocking potential sites of oxidation, a common metabolic pathway for methoxy groups. This can lead to longer half-lives and improved in vivo efficacy of the resulting drug candidates.
In addition to its role as a precursor to drug candidates, this compound can also be utilized as a building block for the synthesis of novel ligands and catalysts used in drug discovery research. The pyridine nitrogen can act as a coordination site for metal catalysts, and the substitution pattern can be modified to create chiral ligands for asymmetric synthesis. The development of new catalysts is crucial for the efficient and stereoselective synthesis of complex drug molecules. The unique electronic properties conferred by the difluoromethoxy group could lead to the development of catalysts with novel reactivity and selectivity.
Contributions to Agrochemical Research (Synthetic Strategy Focus)
The pyridine scaffold is a key component in a multitude of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, has been a particularly fruitful strategy in the development of new and improved crop protection agents.
While direct examples of the use of this compound in the synthesis of commercial herbicides and insecticides are not readily found in the public domain, its structure is highly relevant to this field. For instance, a patent for novel pyrazole (B372694) derivatives with herbicidal activity describes the synthesis of a complex molecule containing a 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole moiety, which is coupled to a substituted phenylpyridine. This highlights the importance of the difluoromethoxy group in the design of new herbicides. colab.ws
The bromine atom on this compound would allow for its incorporation into a variety of herbicidal and insecticidal scaffolds through established cross-coupling methodologies. The difluoromethoxy group can contribute to the bioactivity of the final product and may also enhance its environmental profile by influencing its persistence and degradation pathways.
| Agrochemical Class |
|---|
Utilization in Materials Science Research (Synthesis of Functional Polymers/Molecules)
The unique electronic and physical properties of fluorinated organic compounds make them attractive targets for materials science research. While the application of this compound in this area is still emerging, it holds considerable promise as a monomer or precursor for the synthesis of functional polymers and molecules.
The bromine atom can be converted into a variety of polymerizable groups, or it can be used to attach the pyridine moiety to a polymer backbone. The resulting polymers could exhibit interesting properties such as high thermal stability, low surface energy, and unique optical and electronic characteristics. For example, incorporation of this fluorinated pyridine into conjugated polymers could modulate their electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The difluoromethoxy group could also be exploited to create materials with specific surface properties, such as hydrophobicity or oleophobicity, for applications in coatings and self-cleaning surfaces.
Stereoselective and Regioselective Synthesis Utilizing the Compound as a Chiral or Prochiral Scaffold
Extensive research of publicly available scientific literature and chemical databases did not yield specific examples of "this compound" being utilized as a chiral or prochiral scaffold in stereoselective or regioselective synthesis. The current body of scientific knowledge does not appear to contain detailed research findings on the application of this particular compound in asymmetric catalysis, as a chiral auxiliary, or as a substrate in reactions requiring high levels of stereochemical or regiochemical control.
While the functional groups present on the molecule—a bromine atom, a difluoromethoxy group, and a methyl group on a pyridine ring—offer potential sites for derivatization and interaction with chiral catalysts or reagents, there is no documented evidence of such applications. The inherent asymmetry of the substituted pyridine ring could theoretically be exploited in stereoselective transformations; however, no studies have been published that demonstrate this potential.
General methodologies for the stereoselective and regioselective functionalization of pyridine derivatives are well-established in organic synthesis. These often involve the use of chiral ligands in metal-catalyzed cross-coupling reactions, directed ortho-metalation strategies, or the use of chiral auxiliaries to control the stereochemical outcome of reactions. However, the application of these principles to "this compound" has not been specifically reported.
Therefore, a detailed discussion, including data tables and specific research findings on the use of "this compound" in stereoselective and regioselective synthesis, cannot be provided at this time due to the absence of relevant information in the surveyed scientific literature. Further research would be necessary to explore and establish the potential of this compound as a chiral or prochiral scaffold in advanced organic synthesis.
Advanced Spectroscopic and Structural Characterization in Research on 3 Bromo 6 Difluoromethoxy 2 Methylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-bromo-6-(difluoromethoxy)-2-methylpyridine in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment and connectivity of atoms.
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.
¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methyl protons, the two aromatic protons on the pyridine (B92270) ring, and the single proton of the difluoromethoxy group. The difluoromethoxy proton (-OCHF₂) typically appears as a triplet due to coupling with the two adjacent fluorine atoms. The aromatic protons are expected to appear as two distinct doublets, showing coupling to each other. The methyl group protons would appear as a singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would display seven unique signals: one for the methyl carbon, five for the carbons of the pyridine ring, and one for the difluoromethoxy carbon. The carbon of the difluoromethoxy group is identifiable by its coupling to the two fluorine atoms, often appearing as a triplet.
¹⁹F NMR: Given the presence of the difluoromethoxy group, ¹⁹F NMR is a crucial technique. It provides direct information about the fluorine environment. The spectrum is expected to show a single signal for the two chemically equivalent fluorine atoms, which would appear as a doublet due to coupling with the single proton of the -OCHF₂ group.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.7 - 7.9 | Doublet (d) | Aromatic C4-H |
| ¹H | ~6.9 - 7.1 | Doublet (d) | Aromatic C5-H |
| ¹H | ~7.4 - 7.6 | Triplet (t, JHF ≈ 74 Hz) | -OCHF₂ |
| ¹H | ~2.5 | Singlet (s) | -CH₃ |
| ¹³C | ~158 - 162 | Singlet | C6 (C-O) |
| ¹³C | ~155 - 159 | Singlet | C2 (C-CH₃) |
| ¹³C | ~142 - 145 | Singlet | C4 |
| ¹³C | ~115 - 118 | Singlet | C5 |
| ¹³C | ~110 - 114 | Singlet | C3 (C-Br) |
| ¹³C | ~113 - 117 | Triplet (t, JCF ≈ 260 Hz) | -OCHF₂ |
| ¹³C | ~22 - 25 | Singlet | -CH₃ |
| ¹⁹F | ~ -80 to -95 | Doublet (d, JFH ≈ 74 Hz) | -OCHF₂ |
For unambiguous assignment, especially in complex derivatives, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, confirming the connectivity between the adjacent aromatic protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is invaluable for placing substituents, for instance, by showing a correlation from the methyl protons to the C2 and C3 carbons of the pyridine ring, and from the aromatic protons to neighboring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This can confirm the relative positions of substituents around the ring, such as the proximity of the methyl group protons (at C2) to the proton at C5.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₇H₆BrF₂NO. HRMS would be used to confirm the theoretical exact mass calculated from this formula, distinguishing it from any other compound with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two major molecular ion peaks (M+ and M+2) of nearly equal intensity.
| Formula | Ion | Theoretical m/z | Isotope |
|---|---|---|---|
| C₇H₆BrF₂NO | [M+H]⁺ | 237.9673 | ⁷⁹Br |
| [M+H]⁺ | 239.9652 | ⁸¹Br |
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile compounds like this compound and identifying any volatile byproducts from a reaction mixture. The gas chromatogram indicates the purity by showing a single major peak, while the mass spectrometer provides a fragmentation pattern for that peak, which serves as a molecular fingerprint to confirm its identity. Expected fragmentation could involve the loss of the bromine atom ([M-Br]⁺), the difluoromethoxy radical ([M-OCHF₂]⁺), or other characteristic cleavages of the pyridine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. While IR spectroscopy measures the absorption of infrared light due to changes in a molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability.
For this compound, these techniques can identify key structural features:
Pyridine Ring: Characteristic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
C-H Bonds: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.
Difluoromethoxy Group: Strong absorption bands corresponding to C-F stretching are expected in the 1000-1200 cm⁻¹ region. The C-O ether linkage will also show a characteristic stretching band, typically around 1050-1150 cm⁻¹.
C-Br Bond: The carbon-bromine stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range, which is often more easily observed in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | IR, Raman |
| Pyridine Ring C=C, C=N Stretch | 1400 - 1610 | IR, Raman |
| C-F Stretch | 1000 - 1200 | IR (Strong) |
| C-O-C Stretch | 1050 - 1150 | IR (Strong) |
| C-Br Stretch | 500 - 650 | Raman, IR (Weak) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides definitive proof of a molecule's three-dimensional structure in the solid state. This method is crucial for unambiguously determining the spatial arrangement of atoms and the stereochemistry of chiral centers, as well as for understanding intermolecular interactions within the crystal lattice. While specific crystallographic data for this compound is not widely available in published literature, the application of this technique to closely related pyridine derivatives illustrates its utility in this area of research.
In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This information allows for the precise measurement of bond lengths, bond angles, and torsion angles.
For substituted pyridine derivatives, X-ray crystallography can confirm the substitution pattern on the pyridine ring and elucidate the conformation of flexible substituents. For instance, in the structural analysis of other brominated pyridine compounds, researchers have been able to detail the planarity of the pyridine ring and the orientation of various functional groups.
Illustrative Example of Crystallographic Data for a Substituted Pyridine Derivative:
While awaiting specific data for this compound, the following table presents hypothetical data based on typical findings for similar small organic molecules to illustrate the nature of crystallographic reports.
| Parameter | Illustrative Value |
| Chemical Formula | C7H6BrF2NO |
| Formula Weight | 238.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005 |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.57 |
Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.
Advanced Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatographic methods are fundamental in the analysis and purification of synthetic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical intermediates and active pharmaceutical ingredients. It offers high resolution, sensitivity, and reproducibility. For pyridine derivatives, reversed-phase HPLC is a commonly employed mode.
In a typical reversed-phase HPLC setup for a compound like this compound, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the two phases. The high lipophilicity of the difluoromethoxy group and the presence of the bromine atom significantly influence the retention time of the parent compound.
A well-developed HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.
Typical HPLC Method Parameters for Analysis of Pyridine Derivatives:
| Parameter | Typical Conditions |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This table represents a general HPLC method and would require optimization for the specific analysis of this compound.
When it is necessary to isolate and purify larger quantities of a target compound for further research or development, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads.
For the purification of this compound, a researcher might use preparative reversed-phase HPLC to separate it from closely related impurities that are difficult to remove by other means such as crystallization or distillation. The fractions containing the pure compound are collected, and the solvent is subsequently removed to yield the purified product.
The selection of the stationary and mobile phases is critical for achieving efficient separation. The conditions are often developed and optimized at the analytical scale before being scaled up to a preparative method. The goal is to maximize throughput while maintaining the required purity of the final product.
Theoretical and Computational Investigations of 3 Bromo 6 Difluoromethoxy 2 Methylpyridine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict a variety of properties, including molecular geometry, electronic structure, and reactivity, without the need for empirical data.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other species. A small HOMO-LUMO energy gap generally suggests high reactivity. For 3-bromo-6-(difluoromethoxy)-2-methylpyridine, an FMO analysis would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), thus predicting its behavior in chemical reactions. However, no published FMO analysis for this specific compound could be located.
Electrostatic Potential Surface Analysis for Nucleophilic/Electrophilic Sites
An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule. This analysis is crucial for identifying sites susceptible to nucleophilic (electron-rich) and electrophilic (electron-poor) attack. Regions of negative potential (typically colored red or yellow) indicate an abundance of electrons and are likely nucleophilic sites, while regions of positive potential (blue) are electron-deficient and represent electrophilic sites. An ESP analysis of this compound would provide a visual guide to its reactive sites, but no such study is currently available.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used computational method that can accurately and efficiently model the electronic structure of molecules. It is particularly valuable for investigating the mechanisms of chemical reactions.
Transition State Characterization and Activation Energy Determination
By mapping the potential energy surface of a reaction, DFT calculations can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry of the transition state and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur) are crucial for understanding reaction kinetics. Such calculations for reactions involving this compound would provide valuable insights into their feasibility and rate, but this data is not present in the current body of scientific literature.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Many chemical reactions can yield multiple products. DFT calculations can be used to predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the atoms in the product) of a reaction by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy is generally the most favored. Predicting the selectivity of reactions with this compound would be a valuable application of DFT, though no studies on this have been published.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility and intermolecular interactions. An MD simulation of this compound would reveal its preferred three-dimensional shapes (conformers) and how it interacts with other molecules, such as solvents or biological macromolecules. At present, no MD simulation studies for this compound have been reported.
Quantitative Structure-Activity Relationship (QSAR) Studies in the Context of Lead Compound Design (Synthetic Aspects, not biological efficacy)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the structural or physicochemical properties of compounds with a specific endpoint. wikipedia.org While traditionally used to predict biological activity, the principles of QSAR can be adapted to forecast outcomes relevant to chemical synthesis and lead compound design. This section explores the theoretical application of QSAR methodologies to guide the synthesis of this compound and its analogues, focusing on synthetic accessibility and reaction yield prediction rather than biological efficacy.
In the context of synthetic lead compound design, a QSAR-type approach, often referred to as a Quantitative Structure-Property Relationship (QSPR), can be invaluable. It can be used to build models that predict key synthetic parameters such as reaction yields, reaction rates, or the "synthetic accessibility" of a target molecule. mdpi.com Synthetic accessibility is a measure of how easily a compound can be synthesized, which is a critical consideration during the lead optimization phase of drug discovery. rogue-scholar.org
A hypothetical QSAR study for optimizing the synthesis of this compound could involve the generation of a dataset of related pyridine (B92270) derivatives and correlating their molecular descriptors with an experimentally determined synthetic outcome. For instance, in a key synthetic step, such as a cross-coupling reaction to introduce a particular substituent, a QSAR model could be developed to predict the reaction yield based on the properties of the starting materials.
The molecular descriptors used in such a model would be chosen for their relevance to chemical reactivity and synthesis. These can be broadly categorized as electronic, steric, and topological descriptors.
Electronic Descriptors: These describe the electronic properties of a molecule and are crucial for predicting reactivity. Examples include Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents, partial atomic charges, and frontier molecular orbital energies (HOMO/LUMO).
Steric Descriptors: These account for the size and shape of molecules, which can significantly impact reaction rates and yields due to steric hindrance. Examples include Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume.
To illustrate this, consider a hypothetical dataset for a synthetic reaction to produce analogues of this compound. The goal is to build a model that predicts the reaction yield.
Table 1: Hypothetical Data for a QSAR Model of a Pyridine Derivative Synthesis
| Compound ID | Substituent (R) | Hammett Constant (σ) | Molar Refractivity (MR) | Calculated Dipole Moment (Debye) | Experimental Yield (%) |
| 1 | -H | 0.00 | 1.03 | 2.21 | 75 |
| 2 | -Cl | 0.23 | 6.03 | 2.98 | 68 |
| 3 | -CH3 | -0.17 | 5.65 | 2.05 | 82 |
| 4 | -NO2 | 0.78 | 7.36 | 4.15 | 45 |
| 5 | -OCH3 | -0.27 | 7.87 | 2.54 | 88 |
From such data, a multilinear regression analysis could yield a QSAR equation of the form:
Yield (%) = c0 + c1(σ) + c2(MR) + c3*(Dipole Moment)
Where c0, c1, c2, and c3 are regression coefficients. A statistically validated model could then be used to predict the yield for new, unsynthesized analogues, thereby prioritizing the synthesis of compounds that are likely to be formed in high yields.
Furthermore, QSAR models can be developed to predict a "synthetic accessibility score" for potential lead compounds. acs.org This score can be derived from a combination of descriptors that correlate with synthetic complexity, such as the number of chiral centers, the presence of synthetically challenging functional groups, and molecular size.
Table 2: Theoretical Synthetic Accessibility Scores for Analogues of this compound
| Compound | Molecular Weight | Number of Chiral Centers | Topological Complexity Index | Predicted Synthetic Accessibility Score (1-10, 1=easy) |
| This compound | 238.04 | 0 | 1.8 | 3.2 |
| Analogue A | 252.07 | 1 | 2.1 | 5.8 |
| Analogue B | 220.01 | 0 | 1.6 | 2.5 |
| Analogue C | 280.12 | 0 | 2.5 | 7.1 |
By using such predictive models, medicinal chemists can focus their efforts on designing lead compounds that are not only predicted to have desirable properties but are also synthetically feasible. This computational pre-screening can save significant time and resources in the drug development process. In the context of this compound, these theoretical and computational approaches can guide the exploration of its chemical space for lead optimization, ensuring that the designed analogues are accessible through practical synthetic routes.
Emerging Research Directions and Future Prospects for 3 Bromo 6 Difluoromethoxy 2 Methylpyridine in Chemical Science
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of 3-bromo-6-(difluoromethoxy)-2-methylpyridine into automated synthesis and flow chemistry platforms remains an area ripe for exploration. Currently, there is a lack of published research specifically detailing the use of this compound in such systems. However, its structural motifs suggest significant potential. Automated platforms could be employed for high-throughput screening of reaction conditions, rapidly identifying optimal parameters for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the bromine-substituted position.
In flow chemistry, the well-defined reaction channels and superior heat and mass transfer could offer significant advantages for reactions involving this pyridine (B92270) derivative. For instance, hazardous or highly exothermic reactions could be performed with greater control and safety. The table below outlines a hypothetical parameter space for the optimization of a Suzuki coupling reaction in a flow chemistry setup.
Table 1: Hypothetical Flow Chemistry Parameters for Suzuki Coupling of this compound
| Parameter | Range | Potential Outcome |
| Temperature (°C) | 80 - 150 | Increased reaction rate |
| Residence Time (min) | 1 - 20 | Optimization of conversion and yield |
| Catalyst Loading (mol%) | 0.5 - 5 | Minimization of catalyst usage |
| Base Equivalents | 1.5 - 3.0 | Effect on reaction kinetics and side products |
Further research in this area would be invaluable for unlocking the full synthetic potential of this compound in a more efficient and scalable manner.
Development of Novel Catalytic Transformations Involving the Compound
The development of novel catalytic transformations centered on this compound is a promising, yet underexplored, field. The inherent reactivity of the C-Br bond, coupled with the electronic influence of the difluoromethoxy and methyl groups, presents a unique substrate for catalytic innovation. While standard cross-coupling reactions are anticipated, there is no specific literature on more advanced catalytic applications for this compound.
Future research could focus on:
C-H Activation: Direct functionalization of the pyridine ring's C-H bonds, guided by the existing substituents, could lead to novel, atom-economical synthetic routes.
Photoredox Catalysis: The electronic nature of the substituted pyridine ring might lend itself to novel transformations under photoredox conditions, enabling unique bond formations that are inaccessible through traditional thermal methods.
Asymmetric Catalysis: Development of catalytic systems that can induce chirality in molecules derived from this pyridine scaffold would be of significant interest, particularly for applications in medicinal chemistry.
Systematic investigation into these areas could establish this compound as a valuable platform for discovering and developing new catalytic methodologies.
Exploration as a Scaffold for Advanced Functional Materials and Supramolecular Chemistry Research
The potential of this compound as a foundational scaffold for advanced functional materials and in supramolecular chemistry is, at present, entirely theoretical. There are no published studies that utilize this specific compound for these purposes. However, its inherent structural and electronic features provide a strong rationale for such investigations.
The pyridine nitrogen atom can act as a hydrogen bond acceptor or a metal coordination site, which are fundamental interactions in supramolecular assembly. The difluoromethoxy group could introduce unique intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which could be exploited in the design of liquid crystals or organic semiconductors.
Table 2: Potential Applications in Materials Science
| Material Class | Potential Role of the Compound | Key Structural Features |
| Organic Light-Emitting Diodes (OLEDs) | Core scaffold for emissive or charge-transport materials | Pyridine ring for electronic properties, potential for extended conjugation |
| Liquid Crystals | Mesogen core | Anisotropic shape, potential for dipole-dipole interactions from the OCF₂H group |
| Metal-Organic Frameworks (MOFs) | Organic linker | Pyridine nitrogen for metal coordination |
Exploratory synthesis of derivatives and subsequent characterization of their photophysical and self-assembly properties are necessary first steps to validate the potential of this compound in materials science.
Biocatalytic Approaches for Synthesis and Derivatization
The application of biocatalysis to the synthesis and derivatization of this compound is another area with no current research footprint. The use of enzymes to perform chemical transformations offers advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact.
Potential biocatalytic research directions could include:
Enzymatic Resolution: For derivatives of the compound that are chiral, enzymes such as lipases or proteases could be used for kinetic resolution to obtain enantiomerically pure products.
Biotransformation: Whole-cell or isolated enzyme systems could be explored for their ability to modify the pyridine scaffold, for example, through hydroxylation or other oxidative transformations, leading to novel derivatives that would be challenging to access through traditional synthesis.
Screening of various enzyme classes against this substrate would be a critical starting point to identify any potential biocatalytic activity.
Interdisciplinary Research Synergies and Novel Application Discovery
The discovery of novel applications for this compound will likely arise from interdisciplinary research synergies. While its primary current use is as a building block in organic synthesis, likely for agrochemical and pharmaceutical research, there is no specific literature detailing its application in other fields.
Collaboration between synthetic chemists and researchers in fields such as medicinal chemistry, materials science, and chemical biology could unveil new functionalities. For instance, the incorporation of this fluorinated pyridine into biologically active molecules could modulate properties such as metabolic stability and binding affinity. Similarly, its use in the development of new chemical probes could enable the study of biological processes. A concerted, interdisciplinary effort is needed to move this compound from the chemical catalog to a tool for broader scientific discovery.
Q & A
What are the optimized synthetic routes for 3-bromo-6-(difluoromethoxy)-2-methylpyridine, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis typically involves halogenation and functional group introduction. A common approach is the bromination of a precursor like 6-(difluoromethoxy)-2-methylpyridine using brominating agents (e.g., NBS or Br₂) under controlled conditions. Key variables include temperature (0–25°C), solvent polarity (e.g., DCM or THF), and catalyst choice (e.g., Lewis acids like FeCl₃). Evidence from similar compounds shows that excess bromine can lead to over-bromination, reducing selectivity . Optimization studies suggest yields improve with slow reagent addition and inert atmospheres to prevent side reactions .
Methodological Insight : Use kinetic monitoring (e.g., in situ FTIR) to track bromine consumption and minimize byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard, with purity confirmed by HPLC (>98%) .
How does the difluoromethoxy group affect the electronic properties and reactivity of the pyridine ring?
Advanced Research Focus
The difluoromethoxy group (-OCF₂H) is a strong electron-withdrawing substituent due to the inductive effect of fluorine atoms. This reduces electron density at the pyridine ring’s C-2 and C-4 positions, as shown by DFT calculations for analogous compounds. The group’s steric bulk also influences regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), favoring C-3 bromine substitution .
Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., methoxy derivatives) using kinetic studies. NMR (¹⁹F and ¹H) and X-ray crystallography reveal conformational effects, such as restricted rotation around the C-O bond .
What analytical techniques are critical for resolving structural ambiguities in brominated pyridines?
Basic Research Focus
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substitution patterns. For this compound:
- ¹H NMR : Methyl protons at C-2 appear as a singlet (~δ 2.5 ppm).
- ¹⁹F NMR : Difluoromethoxy group shows a doublet (J ≈ 75 Hz) near δ -80 ppm .
Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies C-Br stretches (~600 cm⁻¹).
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra, particularly when impurities like dehalogenated byproducts are present .
How is this compound utilized in medicinal chemistry for drug intermediate synthesis?
Advanced Research Focus
The bromine atom serves as a handle for cross-coupling reactions to build pharmacophores. For example, it participates in:
- Buchwald-Hartwig aminations to introduce aryl amines.
- Negishi couplings with zinc reagents to append heterocycles.
In one study, a derivative was used to synthesize kinase inhibitors by replacing bromine with a sulfonamide group .
Challenges : Competing side reactions (e.g., homocoupling) require palladium catalysts with bulky ligands (XPhos) and low temperatures (-20°C) .
What are the mechanistic implications of nickel-catalyzed coupling reactions involving this compound?
Advanced Research Focus
Nickel catalysts (e.g., Ni(COD)₂) enable C-Br activation but face challenges like catalyst poisoning from the difluoromethoxy group’s electronegativity. Mechanistic studies (EPR, kinetic profiling) suggest a radical pathway dominates, with rate-limiting oxidative addition .
Contradiction Alert : While Ni catalysts are cost-effective, competing studies report inferior yields compared to Pd for electron-deficient pyridines. Mitigation strategies include additive screening (e.g., Mn⁰ for reductant) .
How do solubility and stability profiles impact formulation in biological assays?
Basic Research Focus
The compound’s low water solubility (<0.1 mg/mL) necessitates DMSO-based stock solutions. Stability studies (pH 7.4 buffer, 37°C) show <5% degradation over 24 hours, confirmed by LC-MS.
Advanced Consideration : Co-solvents (PEG-400) or nanoformulation (liposomes) improve bioavailability in vitro. Monitor for halogen exchange under basic conditions (e.g., with amines) .
What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
Advanced Research Focus
DFT calculations (B3LYP/6-31G*) map electrostatic potential surfaces, identifying C-3 bromine as the most electrophilic site. MD simulations predict solvation effects, showing THF stabilizes transition states better than DMF .
Validation : Compare computed activation energies with experimental Arrhenius plots (Δ‡G) for SNAr reactions with morpholine.
How can contradictory spectroscopic data be resolved during structural elucidation?
Methodological Guidance
Contradictions (e.g., unexpected NOE correlations) may arise from rotameric equilibria or impurities. Strategies:
- Variable-temperature NMR to freeze conformers.
- Spiking experiments with authentic standards.
- Single-crystal XRD for unambiguous assignment .
Case Study : A reported δ 7.1 ppm doublet (pyridine-H) was misassigned to C-5 due to solvent shifts; deuterated chloroform resolved the issue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
